molecular formula C8H8O3S B8728285 4-Methoxy-3-sulfanylbenzoic acid CAS No. 67745-31-7

4-Methoxy-3-sulfanylbenzoic acid

Cat. No.: B8728285
CAS No.: 67745-31-7
M. Wt: 184.21 g/mol
InChI Key: ZXLTVSPLSCEBDO-UHFFFAOYSA-N
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Description

4-Methoxy-3-sulfanylbenzoic acid is an organic compound with the molecular formula C8H8O3S It is characterized by the presence of a methoxy group (-OCH3) and a mercapto group (-SH) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-methoxybenzoic acid with thiourea in the presence of a strong acid, followed by hydrolysis to yield the desired product . Another approach involves the use of 4-methoxybenzoyl chloride, which reacts with hydrogen sulfide in the presence of a base to form 4-Methoxy-3-sulfanylbenzoic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the target compound while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-sulfanylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other strong bases.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-Methoxy-3-sulfanylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-sulfanylbenzoic acid involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function. Additionally, the methoxy group may influence the compound’s ability to interact with other molecules through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

    4-Mercaptobenzoic acid: Similar structure but lacks the methoxy group.

    3-Methoxybenzoic acid: Similar structure but lacks the mercapto group.

    4-Methoxybenzoic acid: Similar structure but lacks the mercapto group.

Uniqueness: 4-Methoxy-3-sulfanylbenzoic acid is unique due to the presence of both the methoxy and mercapto groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

67745-31-7

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

4-methoxy-3-sulfanylbenzoic acid

InChI

InChI=1S/C8H8O3S/c1-11-6-3-2-5(8(9)10)4-7(6)12/h2-4,12H,1H3,(H,9,10)

InChI Key

ZXLTVSPLSCEBDO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-chlorosulfonyl-4-methoxybenzoic acid (4.76 g; that is repared as described in Reference Example 44) in dry toluene (500 mL) stirred at room temperature is treated with triphenylphosphine (19.9 g) in one portion. The mixture is stirred and heated at 80° C. overnight, and then it is cooled, and treated with water (25 mL) and dioxane (25 mL), and the resulting solution is heated on a steam bath for 1 hour. The reaction mixture is allowed to cool to room temperature, and the organic layer is collected and concentrated. The resulting residue is partitioned between ethyl acetate (200 mL) and aqueous sodium hydroxide solution (500 mL; 2 N). The aqueous layer is separated, acidified by treatment with concentrated hydrochloric acid, and extracted with ethyl acetate (100 mL). The extract is washed with water (100 mL), dried over magnesium sulfate and concentrated, to give 3-mercapto-4-methoxybenzoic acid in the form of a white solid (3.4 g), m.p. 208°-210° C.
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Synthesis routes and methods II

Procedure details

A stirred solution of 3-chlorosulfonyl-4-methoxybenzoic acid (58 g; that is prepared as described in Reference Example 44) in glacial acetic acid (250 mL) at 40° C. is treated during 15 minutes with a solution of stannous chloride (107 g) in concentrated hydrochloric acid. The mixture is heated at reflux for 2 hours and the hot mixture is then poured into water (2 L) with vigorous stirring. The resulting solid is filtered off and dried, to give crude 3-mercapto-4-methoxybenzoic acid (34 g).
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Synthesis routes and methods III

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